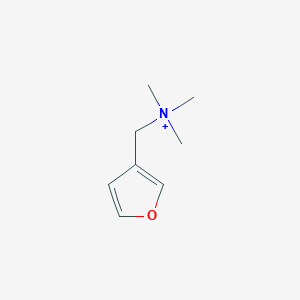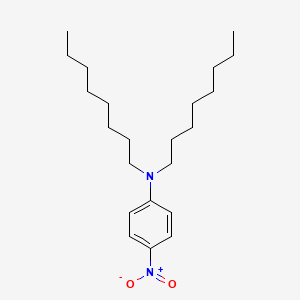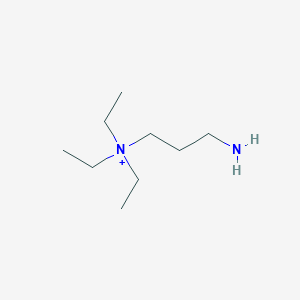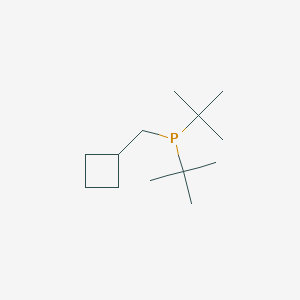
Di-tert-butyl(cyclobutylmethyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl(cyclobutylmethyl)phosphane is a tertiary phosphine compound characterized by the presence of two tert-butyl groups and a cyclobutylmethyl group attached to a phosphorus atom. This compound is known for its steric bulk and electronic properties, making it a valuable ligand in various catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(cyclobutylmethyl)phosphane typically involves the reaction of cyclobutylmethyl chloride with di-tert-butylphosphine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Di-tert-butyl(cyclobutylmethyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Coordination: Transition metals such as palladium, platinum, and nickel are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Coordination: Metal-phosphine complexes.
科学的研究の応用
Di-tert-butyl(cyclobutylmethyl)phosphane is used in various scientific research applications, including:
Chemistry: As a ligand in catalytic processes, such as cross-coupling reactions and hydrogenation.
Biology: In the study of enzyme mechanisms where phosphine ligands are used to mimic biological phosphorus-containing compounds.
Industry: Used in the production of fine chemicals and pharmaceuticals through catalytic processes.
作用機序
The mechanism by which Di-tert-butyl(cyclobutylmethyl)phosphane exerts its effects involves its ability to act as a ligand and coordinate with metal centers. The steric bulk and electronic properties of the phosphine influence the reactivity and stability of the metal complexes formed. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and more.
類似化合物との比較
Similar Compounds
Di-tert-butylmethylphosphine: Similar in structure but with a methyl group instead of a cyclobutylmethyl group.
Di-tert-butylchlorophosphine: Contains a chlorine atom instead of a cyclobutylmethyl group.
Di-tert-butylcyclopentadiene: Similar steric properties but different functional groups.
Uniqueness
Di-tert-butyl(cyclobutylmethyl)phosphane is unique due to the presence of the cyclobutylmethyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic applications where these properties are advantageous.
特性
CAS番号 |
111857-32-0 |
|---|---|
分子式 |
C13H27P |
分子量 |
214.33 g/mol |
IUPAC名 |
ditert-butyl(cyclobutylmethyl)phosphane |
InChI |
InChI=1S/C13H27P/c1-12(2,3)14(13(4,5)6)10-11-8-7-9-11/h11H,7-10H2,1-6H3 |
InChIキー |
XXXRLBZTWLBYKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(CC1CCC1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)
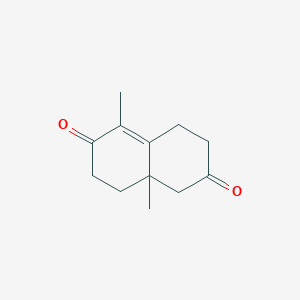
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
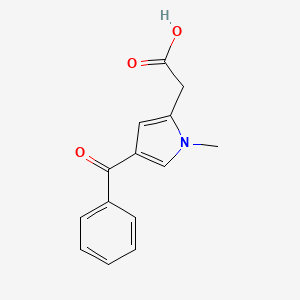
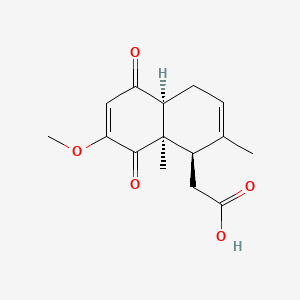
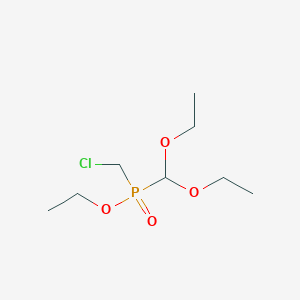
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
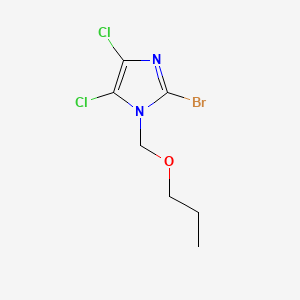
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
